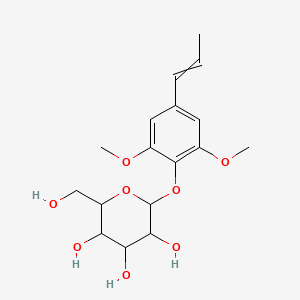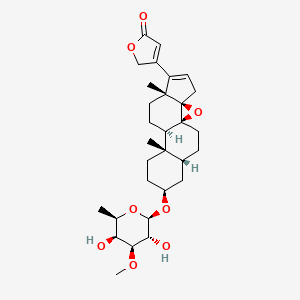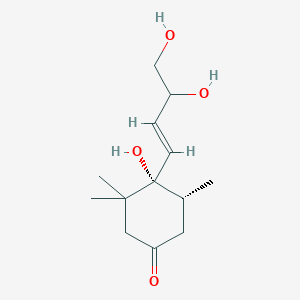
2-(2,6-Dimethoxy-4-prop-1-enylphenoxy)-6-(hydroxymethyl)oxane-3,4,5-triol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,6-Dimethoxy-4-prop-1-enylphenoxy)-6-(hydroxymethyl)oxane-3,4,5-triol (abbreviated as 2,6-DMPE-6-HMOT) is a small molecule that has recently been studied for its potential as a therapeutic agent. This molecule is a derivative of the phenoxyacetic acid family, and it is an analog of a naturally occurring substance found in some species of plants. It has been found to have a variety of biological activities, including anti-inflammatory, anti-cancer, anti-diabetic, and anti-oxidative effects.
Applications De Recherche Scientifique
Novel Polymer Synthesis
Studies have shown that compounds with structural similarities to 2-(2,6-Dimethoxy-4-prop-1-enylphenoxy)-6-(hydroxymethyl)oxane-3,4,5-triol can be used in the synthesis of novel copolymers. For instance, electrophilic trisubstituted ethylenes, including alkoxy ring-substituted ethyl 2-cyano-3-phenyl-2-propenoates, have been copolymerized with styrene, indicating potential applications in creating materials with unique properties like high thermal stability and decreased chain mobility due to the high dipolar character of the trisubstituted ethylene monomer unit (Kharas et al., 2013).
Biodegradation and Environmental Remediation
Research on the biodegradation of environmental pollutants such as Bisphenol A (BPA) highlights the potential application of similar compounds in environmental remediation. Laccase enzymes, hosted in reverse micelles, have shown high efficiency in degrading hydrophobic phenolic pollutants, suggesting that structurally related compounds could be utilized to enhance biodegradability in non-aqueous media (Chhaya & Gupte, 2013).
Lignin Valorization
The compound's structural features, closely related to those found in lignin model compounds, underscore its relevance in lignin valorization research. Studies on the β-O-4 bond cleavage during the acidolysis of lignin model compounds provide insights into the mechanisms that could be exploited for the efficient depolymerization of lignin, offering pathways to transform lignin into valuable biochemicals (Yokoyama, 2015).
Advanced Material Development
Compounds with similar structures have been utilized in the synthesis of advanced materials. For example, the preparation of new phenol-based acyclic ligands with double sets of coordination sites demonstrates the application in creating ligands for metal complexation, which could be used in catalysis or material science (Ghaffarinia & Golchoubian, 2005).
Propriétés
IUPAC Name |
2-(2,6-dimethoxy-4-prop-1-enylphenoxy)-6-(hydroxymethyl)oxane-3,4,5-triol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24O8/c1-4-5-9-6-10(22-2)16(11(7-9)23-3)25-17-15(21)14(20)13(19)12(8-18)24-17/h4-7,12-15,17-21H,8H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDLGCAQIENQSSF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC1=CC(=C(C(=C1)OC)OC2C(C(C(C(O2)CO)O)O)O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



